molecular formula C28H26N4O B1403243 Neocuproine hemihydrate CAS No. 34302-69-7

Neocuproine hemihydrate

Cat. No.: B1403243
CAS No.: 34302-69-7
M. Wt: 434.5 g/mol
InChI Key: IEBXFSLFDFHSRD-UHFFFAOYSA-N
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Description

Neocuproine hemihydrate is a heterocyclic organic compound and a chelating agent. It is a derivative of phenanthroline, specifically substituted at the 2 and 9 positions with methyl groups. This compound is known for its selective binding to copper(I) ions, forming a deep orange-red complex. This compound is slightly soluble in water and more soluble in organic solvents such as ethanol, acetone, and benzene .

Mechanism of Action

Target of Action

Neocuproine hemihydrate is a heterocyclic organic compound and chelating agent . It is highly selective for copper (I) . Copper (I) is a transition metal that plays a crucial role in various biochemical processes.

Mode of Action

This compound interacts with its target, copper (I), by forming a stable complex . This interaction is facilitated by the nitrogen donor sites present in the neocuproine molecule . The resulting complex, [Cu(neocuproine)2]+, has a deep orange-red color .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its interaction with copper (I). For instance, the copper-catalyzed release of NO+ (nitrosonium) from S-Nitrosothiols is inhibited by neocuproine . This suggests that this compound may influence nitric oxide-related biochemical pathways.

Pharmacokinetics

Its solubility in various solvents such as ethanol, acetone, ether, benzene, and light petroleum has been reported . This could potentially influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of this compound’s action is the formation of a stable complex with copper (I) . This interaction can influence various biochemical processes, including the inhibition of the copper-catalyzed release of nitrosonium from S-Nitrosothiols . Additionally, neocuproine has been discovered to cause fragmentation and disappearance of the melanin in adult zebrafish melanocytes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its distribution and availability in various environments . Furthermore, its stability and efficacy could be influenced by factors such as pH, temperature, and the presence of other chemical species.

Biochemical Analysis

Biochemical Properties

Neocuproine hemihydrate plays a significant role in biochemical reactions, primarily due to its chelating properties. It forms stable complexes with copper(I) ions, which are often used in spectrophotometric determinations of copper. The compound interacts with enzymes and proteins that contain copper as a cofactor, such as cytochrome c oxidase and superoxide dismutase. These interactions are crucial for the compound’s ability to inhibit or activate these enzymes, thereby influencing various biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving zebrafish melanocytes, this compound caused fragmentation and disappearance of melanin, indicating its potential impact on cellular pigmentation processes. Additionally, it has been observed to affect the fluorescence of eGFP-expressing cells, suggesting its influence on gene expression and protein function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms complexes with copper(I) ions, which can inhibit the release of nitrosonium ions from S-nitrosothiols. This inhibition can affect various biochemical pathways, including those involved in nitric oxide signaling. The compound’s steric bulk around the nitrogen donor sites also influences its binding affinity and specificity for different metal ions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to high temperatures or moisture. Long-term studies have shown that this compound can maintain its chelating properties over extended periods, although its efficacy may decrease with prolonged exposure to adverse conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to promote osteoblast differentiation and bone tissue regeneration in studies involving copper(II) complexes. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to copper metabolism. It interacts with enzymes such as cytochrome c oxidase and superoxide dismutase, which play critical roles in cellular respiration and antioxidant defense. The compound’s ability to chelate copper ions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its solubility and binding affinity for different biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often localized to organelles involved in metal ion metabolism, such as mitochondria and lysosomes. The compound’s targeting signals and post-translational modifications play a role in directing it to these compartments, where it can interact with metal ions and influence cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neocuproine can be synthesized through sequential Skraup reactions (Doebner-Miller reaction/condensation) of o-nitroaniline with crotonaldehyde diacetate. An alternative synthesis involves the condensation of o-phenylenediamine, m-nitrobenzenesulphonate, and crotonaldehyde diacetate. This method yields higher quantities but is less economical .

Industrial Production Methods: Industrial production of neocuproine hemihydrate typically involves crystallization from water to obtain the hemihydrate form. The anhydrous base can be purified by crystallization from benzene .

Chemical Reactions Analysis

Types of Reactions: Neocuproine hemihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenanthroline
  • Bathocuproine
  • 2,2’-Bipyridine

Neocuproine hemihydrate’s unique steric bulk and selective binding to copper(I) ions make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2,9-dimethyl-1,10-phenanthroline;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H12N2.H2O/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h2*3-8H,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBXFSLFDFHSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34302-69-7
Record name Neocuproine hemihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034302697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEOCUPROINE HEMIHYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEOCUPROINE HEMIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SDT9EV86W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions neocuproine hemihydrate (NCP) being used to confirm the role of Cu+ as the primary activating agent. How does NCP help in proving this?

A1: this compound is a known selective chelating agent for Cu+. [] In the study, the addition of NCP likely sequestered free Cu+ ions in solution. This sequestration would inhibit any reactions dependent on free Cu+. If the degradation of AO7 was significantly reduced or halted upon NCP addition, it would strongly suggest that free Cu+ ions, rather than other species, are crucial for the activation process and subsequent dye degradation.

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